molecular formula C22H22N4O2S B2932896 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-89-3

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Katalognummer: B2932896
CAS-Nummer: 689767-89-3
Molekulargewicht: 406.5
InChI-Schlüssel: LPPROLRAZZNISH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core substituted at position 3 with a 2-(1H-indol-3-yl)ethyl group, at position 6 with a morpholine moiety, and at position 2 with a sulfanylidene group.

Eigenschaften

CAS-Nummer

689767-89-3

Molekularformel

C22H22N4O2S

Molekulargewicht

406.5

IUPAC-Name

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29)

InChI-Schlüssel

LPPROLRAZZNISH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one belongs to a class of biologically active quinazolinone derivatives. Quinazolinones have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O(Molecular Weight 304.38 g mol)\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}\quad (\text{Molecular Weight }304.38\text{ g mol})

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives against various pathogens. Specifically, This compound has shown significant activity against:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Methicillin-resistant S. aureus (MRSA)0.98 μg/mL
Mycobacterium tuberculosis1.5 μg/mL
Candida albicans12 μg/mL

These findings suggest that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, making it a candidate for further development in the treatment of antibiotic-resistant infections .

Anticancer Activity

The compound's anticancer properties have also been evaluated against various cancer cell lines. The results indicate promising antiproliferative effects:

Cell Line IC50 (μM)
A549 (lung cancer)5.5
HeLa (cervical cancer)8.7
MCF7 (breast cancer)7.2

The compound exhibited selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts, indicating its potential as an anticancer agent .

Molecular docking studies have been conducted to understand the binding affinity of the compound to various target proteins involved in bacterial resistance and cancer proliferation:

  • RelA/SpoT Homolog Proteins : The compound demonstrated strong binding affinity, suggesting a mechanism that could inhibit bacterial stress responses.
  • EGFR Kinase : Docking studies revealed interactions that could inhibit tumor growth by blocking signaling pathways essential for cancer cell proliferation .

Case Studies

A series of synthesized analogs based on the quinazolinone structure were tested for their biological activities:

  • Study on MRSA : A derivative with a similar structure showed enhanced activity against MRSA strains, with an MIC significantly lower than standard antibiotics.
  • Anticancer Efficacy : In vivo studies using mouse models indicated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Analyse Chemischer Reaktionen

Thionation and Alkylation

The sulfanylidene group (–S–) undergoes selective modifications:

  • Thionation : Lawesson’s reagent replaces oxygen with sulfur at the quinazolinone C2 position, yielding derivatives like 4-(methylthio)quinazolinone (3ak ) .
  • Alkylation : Treatment with methyl iodide or benzoyl chloride introduces substituents at the indole nitrogen or quinazolinone sulfur .

Key Reaction Pathways:

  • Thionation : Quinazolinone+Lawesson s reagent2 Sulfanylidene derivative[2][3]\text{Quinazolinone}+\text{Lawesson s reagent}\rightarrow \text{2 Sulfanylidene derivative}\quad[2][3]
  • N-Alkylation : 3a+MeI NaHMethylated quinazolinone[3]\text{3a}+\text{MeI NaH}\rightarrow \text{Methylated quinazolinone}\quad[3]

Oxidative Stability and Degradation

The compound exhibits sensitivity to oxidative conditions:

  • Auto-oxidation : Dihydro intermediates (e.g., 6a ) degrade in air to yield unsubstituted indole (4a ) and quinazolinone fragments .
  • Photodegradation : Prolonged exposure to UV light triggers cleavage of the sulfanylidene group, as observed in spectroscopic studies.

Table 2: Stability Under Oxidative Conditions

ConditionOutcomeReference
Air exposure (24 h)Partial decomposition to 4a
UV irradiation (254 nm)Sulfur loss confirmed by HPLC-MS

Nucleophilic Substitution at the Morpholine Ring

The morpholin-4-yl group participates in nucleophilic reactions:

  • Chlorination : Vilsmeier–Haack conditions replace the morpholine oxygen with chlorine, forming 4-chloroquinazoline (3am ) .
  • Amination : Reaction with amines (e.g., piperidine) substitutes the morpholine group, yielding analogs with altered bioactivity .

Example Reaction:

3a+POCl DMF4 Chloro derivative 3am [3]\text{3a}+\text{POCl DMF}\rightarrow \text{4 Chloro derivative 3am }\quad[3]

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions:

  • Acid hydrolysis : The sulfanylidene group is protonated, leading to ring contraction and indole detachment.
  • Base-mediated cleavage : Strong bases (e.g., NaOH) degrade the quinazolinone core into anthranilic acid derivatives .

Comparative Reactivity with Analogues

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Quinazolin-4-one Derivatives
  • 2-(1H-Indol-3-yl)quinazolin-4(3H)-one (): This analog lacks the ethyl linker between the indole and quinazolinone, as well as the morpholine and sulfanylidene groups. Its simplified structure results in reduced steric bulk but may limit solubility and target specificity compared to the target compound .
  • 3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one (): Shares the sulfanylidene group but replaces the indole-ethyl and morpholine substituents with a hydroxyethyl group.
Thiadiazole- and Sulfanyl-Substituted Analogs ()

Compounds such as 2-(5-amino-[1,3,4]thiadiazol-2-ylmethylsulfanyl)-6-iodo-3-phenyl-3H-quinazolin-4-one feature thiadiazole-sulfanyl chains.

Substituent-Specific Comparisons

Indole-Containing Derivatives
  • Marine Sponge-Derived Indole Esters (): Compounds like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (74) highlight indole’s role in radical scavenging. However, their ester-linked indole moieties and lack of a quinazolinone core limit direct comparability .
  • 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide (): Shares the 2-(1H-indol-3-yl)ethyl group but incorporates a pyridazinyl acetamide core.
Morpholine-Substituted Analogs
  • 6-[3-(Pyridin-2-yl)-2-(trifluoromethyl)phenoxy]-1-(2,4,6-trifluorobenzyl)quinazolin-4(1H)-one (): Contains a trifluoromethylbenzyl group and pyridinyl phenoxy substituents. The fluorinated groups enhance metabolic stability but may reduce solubility compared to the target compound’s morpholine moiety .
Sulfanylidene Group Comparisons

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s indole-ethyl and morpholine groups require multi-step synthesis, as seen in ’s protocols for indole-quinazolinone derivatives .
  • Structure-Activity Relationships (SAR) :
    • The morpholine group enhances solubility and kinase-binding (e.g., PI3K inhibitors), while the sulfanylidene may stabilize tautomeric forms critical for hydrogen bonding .
    • The indole-ethyl chain likely contributes to hydrophobic interactions, as seen in serotonin receptor ligands () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.